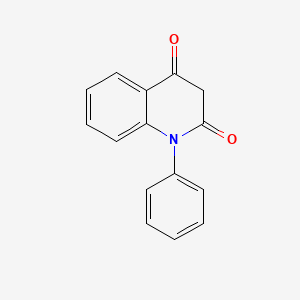
1-phenylquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Zirconium nanoparticles (ZrO2 NPs) have been utilized for the multi-component synthesis of 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione derivatives. These derivatives showed significant antibacterial and antifungal activities, indicating potential applications in antimicrobial therapies (Jadhav, Sarkate, Raut, & Shinde, 2017).
Electrochemical Applications
- The electrochemical behavior of 1,10-phenanthroline (a related compound) on multiwalled carbon nanotube surfaces has been studied. This research highlights the potential of 1-phenylquinoline-2,4(1H,3H)-dione derivatives in electrochemical sensors and devices, particularly for the recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Antimycobacterial Activity
- Derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have been shown to possess antimycobacterial activity. This suggests their potential use in the development of new treatments for tuberculosis and other mycobacterial infections (Waisser et al., 2001).
Crystallography and Structural Analysis
- Crystallographic studies of 1-phenylquinoline-2,4(1H,3H)-dione derivatives provide insights into their molecular structure, which is crucial for understanding their reactivity and potential applications in various fields of chemistry (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Synthesis Methods and Applications
- Novel synthesis methods have been developed for various derivatives of 1-phenylquinoline-2,4(1H,3H)-dione. These methods are significant for creating new compounds with potential biological activities (Ozerov & Novikov, 2018).
Antitumor Evaluation
- Some derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have shown promising results in antitumor evaluations. This indicates their potential use in the development of new anticancer drugs (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010).
Applications in Organic Synthesis
- The compound's derivatives have been used in organic synthesis, such as in the Copper(I)-catalyzed [3+2] cycloaddition reactions. This highlights its versatility in synthetic organic chemistry (Kafka et al., 2011).
Chemical Reactivity Studies
- Research has been conducted on the reactivity of 1-phenylquinoline-2,4(1H,3H)-dione derivatives under various conditions. This information is crucial for understanding and predicting its behavior in different chemical environments (Mrkvička, Rudolf, Lyčka, & Klásek, 2011).
Enzyme Inhibition Research
- Some 3-phenylsulfonylquinazoline-2,4-dione derivatives, related to 1-phenylquinoline-2,4(1H,3H)-dione, have been identified as potent inhibitors of human heart chymase. This discovery is significant in the field of enzyme inhibition and pharmaceutical research (Fukami et al., 2000).
Agricultural Chemistry
- Derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have been explored as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors in agricultural chemistry. This points to its potential use in developing new herbicides (He et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-phenylquinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPPHHQPBWHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenylquinoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


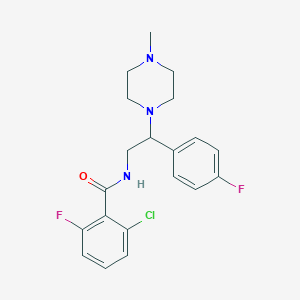
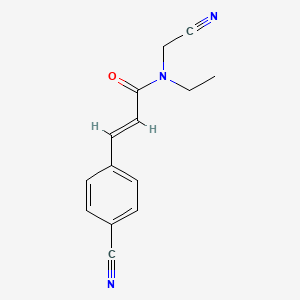
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
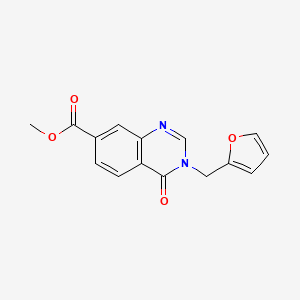
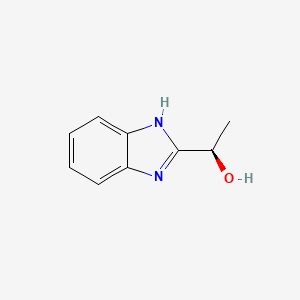
![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)